molecular formula C15H9F5O B14447502 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 78622-66-9

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene

Katalognummer: B14447502
CAS-Nummer: 78622-66-9
Molekulargewicht: 300.22 g/mol
InChI-Schlüssel: GUBHUYSLZBKLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is a fluorinated aromatic compound The presence of multiple fluorine atoms and a methoxyphenyl group makes it a unique molecule with distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzene and 4-methoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide.

    Coupling Reaction: The key step involves a coupling reaction between pentafluorobenzene and 4-methoxybenzaldehyde to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include the corresponding alkanes.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Material Science: Incorporated into polymers to enhance their properties, such as thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique structure.

    Pathways Involved: It can modulate biochemical pathways by binding to specific sites on target molecules, altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
  • 1,2,3,4,5-Pentafluoro-6-iodobenzene
  • 1,2,3,4,5-Pentafluoro-6-bromobenzene

Uniqueness

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to the presence of both the pentafluorobenzene and methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.

Eigenschaften

CAS-Nummer

78622-66-9

Molekularformel

C15H9F5O

Molekulargewicht

300.22 g/mol

IUPAC-Name

1,2,3,4,5-pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H9F5O/c1-21-9-5-2-8(3-6-9)4-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-7H,1H3

InChI-Schlüssel

GUBHUYSLZBKLEQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.